azepane-3-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepane-3-sulfonamide hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen This compound is characterized by the presence of a sulfonamide group attached to the third position of the azepane ring, and it is typically found in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepane-3-sulfonamide hydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of 1,6-diaminohexane under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the azepane ring with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction typically occurs at room temperature and yields the sulfonamide derivative.
Formation of the Hydrochloride Salt: The final step involves converting the free base form of azepane-3-sulfonamide into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and sulfonamide formation using industrial reactors.
Purification: Techniques such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Quality Control: Ensuring the compound meets industry standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
Azepane-3-sulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions, hydrochloric acid or sodium hydroxide are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted azepane derivatives can be formed.
Oxidation Products: Oxidized forms of azepane-3-sulfonamide.
Hydrolysis Products: Amines and sulfonic acids.
Scientific Research Applications
Azepane-3-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of azepane-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Azepane-2-sulfonamide: Similar structure but with the sulfonamide group at the second position.
Hexahydro-1H-azepine-3-sulfonamide: A saturated analog with similar properties.
Piperidine-3-sulfonamide: A six-membered ring analog with comparable chemical behavior.
Uniqueness
Azepane-3-sulfonamide hydrochloride is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to six-membered ring analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2703779-00-2 |
---|---|
Molecular Formula |
C6H15ClN2O2S |
Molecular Weight |
214.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.